methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate is a complex organic compound with a molecular formula of C25H29NO5. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer and psoriasis .
Mode of Action
It is known that the antimicrobial activity of benzofuran derivatives is often exhibited when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been reported with activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf- κβ, and the muscarinic m3 receptor .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
coli at MIC values of 4 and 32 μg mL −1, respectively .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the benzofuran core, which can be synthesized through a free radical cyclization cascade . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This can be used to modify the piperidine ring.
Substitution: Both the benzofuran and piperidine rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzofuran moiety is known for its biological activities, including anti-tumor and antibacterial properties.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Piperidine Derivatives: These compounds share the piperidine ring and are commonly used in pharmaceuticals.
Uniqueness
What sets methyl 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxylate apart is the combination of the benzofuran and piperidine moieties, which can provide a unique set of biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-25(2)15-20-5-4-6-21(22(20)31-25)30-16-17-7-9-18(10-8-17)23(27)26-13-11-19(12-14-26)24(28)29-3/h4-10,19H,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXLVPFENJEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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